The Advent of a Mirror Image: The Discovery and Early Synthesis of 2'-Deoxy-L-guanosine
The Advent of a Mirror Image: The Discovery and Early Synthesis of 2'-Deoxy-L-guanosine
A pivotal moment in nucleoside chemistry, the first synthesis of 2'-Deoxy-L-guanosine, the unnatural enantiomer of the natural building block of DNA, was reported in 1970 by M. J. Robins, T. A. Khwaja, and R. K. Robins. This pioneering work, detailed in the Journal of Organic Chemistry, laid the groundwork for the exploration of L-nucleosides as potential therapeutic agents, a field that would later yield significant advances in antiviral and anticancer drug development.
The discovery of 2'-Deoxy-L-guanosine was not an isolated event but rather a logical progression in the burgeoning field of nucleoside chemistry. Following the elucidation of the double helical structure of DNA, scientists began to synthesize a vast array of nucleoside analogs to probe the intricacies of biological processes and to develop novel therapeutic agents. The synthesis of the L-enantiomers, the mirror images of the naturally occurring D-nucleosides, was a key area of this exploration. The initial synthesis of an L-nucleoside by Smejkal and Sorm in 1964 opened the door to this new class of compounds. The later discovery of the potent antiviral activity of the L-nucleoside Lamivudine (3TC) against HIV and HBV provided a major impetus for the investigation of other L-nucleoside analogs, including 2'-Deoxy-L-guanosine.
The First Synthesis: A Detailed Look at the Robins, Khwaja, and Robins Method
The seminal 1970 paper by Robins and his colleagues described a multi-step chemical synthesis starting from L-arabinose, a readily available L-sugar. The key challenge was the stereospecific construction of the glycosidic bond between the L-2-deoxyribose sugar and the guanine base to yield the desired β-anomer.
Experimental Protocol: Synthesis of 2'-Deoxy-L-guanosine
The following is a detailed description of the experimental protocol adapted from the 1970 publication by Robins, Khwaja, and Robins.
Step 1: Preparation of Methyl 3,5-di-O-p-toluoyl-L-erythro-pentofuranoside (2)
L-Arabinose was first converted to its methyl glycoside, which was then selectively protected at the 3- and 5-hydroxyl groups with p-toluoyl chloride. This step was crucial for directing the subsequent reactions to the desired positions on the sugar ring.
Step 2: Conversion to Methyl 2-Deoxy-3,5-di-O-p-toluoyl-L-erythro-pentofuranoside (3)
The 2-hydroxyl group of the protected methyl L-arabinoside was removed. This deoxygenation step is a critical transformation to convert the arabinose derivative into a 2-deoxyribose derivative.
Step 3: Glycosidic Bond Formation with 2-Amino-6-chloropurine
The protected 2-deoxy-L-ribose derivative was then coupled with 2-amino-6-chloropurine. This reaction, known as a glycosylation, forms the crucial bond between the sugar and the purine base. The use of 2-amino-6-chloropurine was a strategic choice, as the chloro group could be later converted to the hydroxyl group found in guanine.
Step 4: Conversion to the Guanosine Derivative
The 6-chloro group of the newly formed nucleoside was hydrolyzed to a hydroxyl group, yielding the protected 2'-deoxy-L-guanosine derivative.
Step 5: Deprotection to Yield 2'-Deoxy-L-guanosine (4)
Finally, the p-toluoyl protecting groups on the sugar moiety were removed by treatment with a base, such as sodium methoxide in methanol, to afford the final product, 2'-Deoxy-L-guanosine.
Quantitative Data from the Original Synthesis
The following table summarizes the key quantitative data reported by Robins, Khwaja, and Robins in their 1970 paper.
| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation ([α]D) | UV Absorption (λmax, nm) (Solvent) |
| 2'-Deoxy-L-guanosine | C₁₀H₁₃N₅O₄ | >300 (decomposes) | +48.5° (c 0.5, H₂O) | 253 (pH 7) |
Characterization of a Novel Molecule
The identity and purity of the newly synthesized 2'-Deoxy-L-guanosine were confirmed through a combination of analytical techniques, including elemental analysis, melting point determination, optical rotation, and ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. The positive specific rotation confirmed the L-configuration of the sugar moiety, distinguishing it from its natural D-enantiomer. The UV absorption spectrum was consistent with that of a guanosine derivative.
Early Biological Evaluation and Proposed Mechanism of Action
While the 1970 paper focused primarily on the chemical synthesis of 2'-Deoxy-L-guanosine, the authors alluded to the potential biological significance of L-nucleosides. It was hypothesized that these unnatural enantiomers could act as antimetabolites, interfering with the synthesis of DNA and RNA, or as inhibitors of key enzymes involved in nucleic acid metabolism.
Subsequent, though not immediate, studies by other research groups began to explore the biological activities of L-deoxyribonucleosides. The prevailing hypothesis for their mechanism of action was that they could be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates could then act as chain terminators during DNA synthesis by viral or cellular DNA polymerases. Because of their unnatural L-configuration, once incorporated into a growing DNA chain, they would prevent the addition of the next nucleotide, thus halting replication.
The initial discovery of 2'-Deoxy-L-guanosine did not include detailed signaling pathway diagrams as our modern understanding of these processes was not yet developed. The logical relationship of its proposed mechanism of action, however, can be visualized as a straightforward pathway of metabolic activation and subsequent inhibition of DNA synthesis.
Figure 1. Proposed metabolic activation and mechanism of action of 2'-Deoxy-L-guanosine.
Conclusion
The first synthesis of 2'-Deoxy-L-guanosine by Robins, Khwaja, and Robins was a landmark achievement in nucleoside chemistry. It not only demonstrated the feasibility of preparing the unnatural enantiomer of a key DNA building block but also opened up a new avenue for the development of therapeutic agents. While the initial biological studies were limited, this pioneering work paved the way for the extensive investigation of L-nucleosides, which have since become an important class of antiviral and anticancer drugs. The story of 2'-Deoxy-L-guanosine's discovery is a testament to the power of fundamental chemical synthesis in driving biological and medical innovation.
